3-Phenylquinoline

CAS No.: 1666-96-2

Cat. No.: VC7856820

Molecular Formula: C15H11N

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1666-96-2 |

|---|---|

| Molecular Formula | C15H11N |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 3-phenylquinoline |

| Standard InChI | InChI=1S/C15H11N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-11H |

| Standard InChI Key | ZPKRDBXIPFYPTF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

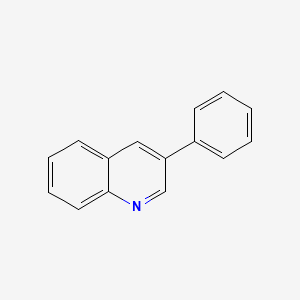

3-Phenylquinoline consists of a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with a phenyl substituent at the 3-position. The IUPAC name, 3-phenylquinoline, reflects this arrangement. Its planar structure contributes to aromatic stability, while the phenyl group introduces steric and electronic effects that influence reactivity. The SMILES notation and InChIKey ZPKRDBXIPFYPTF-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies .

Synonyms and Registries

This compound is cataloged under multiple identifiers:

-

CAS Registry: 1666-96-2

-

ChEMBL ID: CHEMBL3805672

-

DSSTox Substance ID: DTXSID60300417

-

NSC Number: 136922

Synonyms include Quinoline, 3-phenyl- and CHEMBL3805672, facilitating cross-referencing across databases .

Physicochemical Properties

Thermodynamic and Solubility Profiles

3-Phenylquinoline is a pale yellow to light brown solid at room temperature, with a melting point of 325.15 K (52°C) . Its low water solubility contrasts with high solubility in organic solvents like ethanol and dichloromethane, a trait attributed to the hydrophobic phenyl and quinoline moieties . Computed properties include:

| Property | Value | Method/Reference |

|---|---|---|

| XLogP3 | 3.8 | PubChem |

| Hydrogen Bond Acceptor | 1 | Cactvs |

| Rotatable Bond Count | 1 | Cactvs |

| Exact Mass | 205.089149355 Da | PubChem |

The XLogP3 value indicates moderate lipophilicity, suggesting favorable membrane permeability for biological applications .

Synthesis and Structural Modification

Classical Synthetic Routes

3-Phenylquinoline is synthesized via condensation reactions between aniline derivatives and carbonyl compounds. For example, the Friedländer synthesis, which couples 2-aminobenzophenone with ketones, offers a straightforward route . Alternative methods include:

-

Skraup Synthesis: Involves cyclization of glycerol with aryl amines in the presence of sulfuric acid.

-

Doebner-Miller Reaction: Utilizes α,β-unsaturated carbonyl compounds with anilines.

Applications in Materials Science and Industry

Dye and Pigment Development

The extended π-conjugation system in 3-phenylquinoline makes it a candidate for fluorescent dyes. Its ability to absorb UV-visible light (λ<sub>max</sub> ~ 350 nm) enables applications in organic light-emitting diodes (OLEDs) and sensors .

Coordination Chemistry

The nitrogen atom in the quinoline ring acts as a Lewis base, forming complexes with transition metals. These complexes are explored for catalytic applications, including asymmetric synthesis and oxidation reactions .

Pharmacological Research and Biological Activity

p53 Transcriptional Antagonism

A landmark study identified PQ1, a 3-phenylquinoline derivative, as a potent inhibitor of p53 transcriptional activity . Key findings include:

-

Mechanism: PQ1 stabilizes wild-type p53 without altering protein levels, reducing expression of downstream targets like p21.

-

Transcriptomic Profiling: RNA sequencing revealed overlap with pifithrin-α, a known p53 inhibitor, but PQ1 enhanced 5-fluorouracil (5FU) sensitivity in SW480 colon cancer cells.

-

Therapeutic Potential: PQ1’s dual role as a p53 modulator and chemosensitizer highlights its utility in oncology and neurodegenerative diseases linked to p53 dysregulation .

Antimicrobial and Antifungal Activity

Preliminary studies suggest that 3-phenylquinoline derivatives inhibit Staphylococcus aureus and Candida albicans growth, though structure-activity relationships remain under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume